molecular formula C14H11F3N2O3S B2813979 N-{[2-(3,4,5-trifluorophenyl)phenyl]sulfamoyl}acetamide CAS No. 1798736-25-0

N-{[2-(3,4,5-trifluorophenyl)phenyl]sulfamoyl}acetamide

Cat. No.: B2813979
CAS No.: 1798736-25-0
M. Wt: 344.31
InChI Key: YDGATVLMSYSOAU-UHFFFAOYSA-N
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Description

N-{[2-(3,4,5-trifluorophenyl)phenyl]sulfamoyl}acetamide is a chemical compound characterized by the presence of trifluorophenyl and sulfamoyl groups attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(3,4,5-trifluorophenyl)phenyl]sulfamoyl}acetamide typically involves the reaction of 3,4,5-trifluoroaniline with acetic anhydride in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications .

Chemical Reactions Analysis

Types of Reactions

N-{[2-(3,4,5-trifluorophenyl)phenyl]sulfamoyl}acetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

N-{[2-(3,4,5-trifluorophenyl)phenyl]sulfamoyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{[2-(3,4,5-trifluorophenyl)phenyl]sulfamoyl}acetamide involves its interaction with specific molecular targets and pathways. The trifluorophenyl group is known to enhance the compound’s binding affinity to certain enzymes and receptors, leading to its biological effects. The sulfamoyl group may also play a role in modulating the compound’s activity by influencing its solubility and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[2-(3,4,5-trifluorophenyl)phenyl]sulfamoyl}acetamide is unique due to the presence of both trifluorophenyl and sulfamoyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[[2-(3,4,5-trifluorophenyl)phenyl]sulfamoyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O3S/c1-8(20)18-23(21,22)19-13-5-3-2-4-10(13)9-6-11(15)14(17)12(16)7-9/h2-7,19H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDGATVLMSYSOAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NS(=O)(=O)NC1=CC=CC=C1C2=CC(=C(C(=C2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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